molecular formula C20H15BrCl2N4O5S B7695256 N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide

N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide

Cat. No. B7695256
M. Wt: 574.2 g/mol
InChI Key: VCUYKHQQSDQKEK-VROXFSQNSA-N
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Description

N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide, also known as Chlorfenapyr, is a broad-spectrum insecticide that belongs to the pyrrole class of chemicals. Chlorfenapyr has been used globally for controlling a wide range of pests in agriculture, forestry, and public health.

Mechanism of Action

N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is a pro-insecticide that is activated by the insect's metabolic enzymes. Once ingested, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is converted into its active form, which binds to the mitochondria of the insect's cells. This disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing death.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been shown to have a broad spectrum of activity against a wide range of pests. It has also been found to have a low toxicity to mammals, birds, and fish. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be toxic to bees and other pollinators, and caution should be taken when using it in areas where these insects are present.

Advantages and Limitations for Lab Experiments

N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has several advantages for use in laboratory experiments. It has a long residual effect, which allows for prolonged exposure to pests. It is also effective against pests that have developed resistance to other insecticides. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be expensive, and its use requires caution due to its potential toxicity to non-target organisms.

Future Directions

There are several future directions for research on N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide. One area of interest is the development of new formulations that improve its efficacy and reduce its potential environmental impact. Another area of research is the study of its potential use in integrated pest management strategies, which combine multiple control methods to achieve sustainable pest control. Additionally, further studies are needed to better understand the potential risks of N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide to non-target organisms, such as bees and other pollinators.

Synthesis Methods

N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is synthesized from 4-chlorobenzyl cyanide and 3,5-dichlorophenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide. The resulting product is then purified and crystallized to obtain N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide in its pure form.

Scientific Research Applications

N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been extensively studied for its insecticidal properties. It has been tested on a wide range of pests, including mites, thrips, aphids, whiteflies, and cockroaches. N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has also been used for the control of malaria vectors, such as Anopheles mosquitoes. In addition, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been evaluated for its potential use in stored grain protection, as well as for controlling pests in livestock.

properties

IUPAC Name

N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N4O5S/c21-12-1-5-18(6-2-12)33(30,31)25-11-17-4-3-16(32-17)10-24-27-20(29)19(28)26-15-8-13(22)7-14(23)9-15/h1-10,25H,11H2,(H,26,28)(H,27,29)/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYKHQQSDQKEK-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide

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